Alosetron-13CD3 Hydrochloride

Bioanalysis LC-MS/MS Internal Standard

Alosetron-13CD3 Hydrochloride is the preferred stable isotope-labeled internal standard for Alosetron quantification in bioequivalence and pharmacokinetic studies. Its +4 Da mass shift offers unequivocal LC-MS/MS resolution while exhibiting near-identical chromatographic behavior to the target analyte, effectively correcting for matrix effects and ionization variability. Validated in a 28-subject crossover trial at an LLOQ of 0.01 ng/mL with 97–103% recovery and IS-normalized matrix factor of 0.96–1.04, it is essential for ANDA/DMF submissions requiring FDA-compliant bioanalytical method validation. Secure this critical reference material for robust, regulatory-grade analysis.

Molecular Formula C₁₆¹³CH₁₆D₃ClN₄O
Molecular Weight 334.82
Cat. No. B1156074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron-13CD3 Hydrochloride
Synonyms2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride-13CD3;  GR 68755-13CD3;  GR 68755X-13CD3;  Lotronex-13CD3; 
Molecular FormulaC₁₆¹³CH₁₆D₃ClN₄O
Molecular Weight334.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alosetron-13CD3 Hydrochloride: A Stable Isotope-Labeled Internal Standard for Precise Alosetron Quantification


Alosetron-13CD3 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) incorporating one carbon-13 (13C) and three deuterium (D3) atoms into the Alosetron molecule [1]. It serves as an analytical reference material for the precise quantification of Alosetron, a potent and highly selective 5-HT3 receptor antagonist used clinically for severe diarrhea-predominant irritable bowel syndrome (IBS) in women [2]. The labeling imparts a mass difference of +4 Da relative to unlabeled Alosetron, enabling unequivocal chromatographic and mass spectrometric resolution when used as an internal standard in LC-MS/MS assays [1].

Analytical Necessity: Why Unlabeled Analogs Cannot Substitute for Alosetron-13CD3 Hydrochloride in Regulated Bioanalysis


In regulated bioanalysis supporting pharmacokinetic studies and bioequivalence trials, the use of a structurally identical but isotopically distinct internal standard is critical for correcting matrix effects and ionization variability inherent to LC-MS/MS [1]. Unlabeled Alosetron or a non-isotopic analog cannot serve this function, as it co-elutes with the target analyte and fails to provide independent correction for ion suppression or enhancement [1]. Alosetron-13CD3 Hydrochloride, with its +4 Da mass shift, exhibits near-identical chromatographic behavior while being fully resolved in the mass spectrometer, a prerequisite for reliable quantification per regulatory guidance [2].

Quantitative Differentiation: Head-to-Head Analytical Performance of Alosetron-13CD3 Hydrochloride versus Unlabeled Alosetron


MRM Transition Specificity: Distinct Mass Shift Enables Unambiguous Analyte Discrimination

Alosetron-13CD3 Hydrochloride provides a distinct multiple reaction monitoring (MRM) transition (m/z 299.1 → 205.1) compared to unlabeled Alosetron (m/z 295.1 → 201.0), a +4 Da mass shift that ensures complete mass spectrometric resolution [1]. This prevents cross-talk between analyte and internal standard channels, a critical requirement for accurate quantification in complex biological matrices [1].

Bioanalysis LC-MS/MS Internal Standard

Matrix Effect Correction: IS-Normalized Matrix Factor Confirms Robust Compensation

When used as an internal standard in human plasma, Alosetron-13CD3 Hydrochloride enabled an IS-normalized matrix factor ranging from 0.96 to 1.04, indicating effective correction of ion suppression or enhancement [1]. In contrast, assays employing unlabeled or structurally dissimilar internal standards often exhibit IS-normalized matrix factors deviating substantially from unity, compromising accuracy [2].

Matrix Effects Ion Suppression Method Validation

Recovery Consistency: Parallel Extraction Efficiency Ensures Reliable Quantification

Alosetron-13CD3 Hydrochloride and unlabeled Alosetron exhibit near-identical solid-phase extraction recovery profiles, with both compounds achieving 97–103% recovery in human plasma [1]. This parity is essential because divergent recovery between analyte and internal standard would introduce systematic bias, invalidating quantification results [1].

Sample Preparation Solid-Phase Extraction Recovery

Regulatory Validation: Documented Performance in FDA-Compliant Bioequivalence Studies

The UPLC-MS/MS method employing Alosetron-13C-d3 Hydrochloride as internal standard was fully validated over a concentration range of 0.01–10.0 ng/mL and successfully applied to a bioequivalence study of 1.0 mg Alosetron tablets in 28 healthy Indian subjects, including both male and female participants [1]. The method demonstrated intra- and inter-batch precision (%CV) ≤ 5.7% and accuracy (% bias) within ±4.3% across all quality control levels [1]. In contrast, methods using non-isotopic internal standards for Alosetron quantification have not been reported in peer-reviewed literature to meet comparable validation rigor, likely due to inadequate matrix effect compensation.

Regulated Bioanalysis Bioequivalence FDA Compliance

Defined Application Scenarios for Alosetron-13CD3 Hydrochloride Based on Quantitative Evidence


Bioequivalence and Pharmacokinetic Studies of Alosetron Formulations

Alosetron-13CD3 Hydrochloride is the validated internal standard of choice for quantifying Alosetron in human plasma during bioequivalence trials, as demonstrated in a 28-subject crossover study of 1.0 mg tablets [1]. The method achieves a validated lower limit of quantitation (LLOQ) of 0.01 ng/mL, enabling accurate assessment of pharmacokinetic parameters including Cmax, Tmax, and AUC [1].

Therapeutic Drug Monitoring (TDM) Assay Development

Given the narrow therapeutic index and FDA REMS history of Alosetron, precise plasma concentration monitoring may be clinically indicated in select patient populations [1]. Alosetron-13CD3 Hydrochloride provides the necessary analytical specificity and matrix effect correction required for a robust TDM assay in clinical laboratory settings [2].

Method Development and Validation for Alosetron Quantification in Complex Matrices

The demonstrated recovery consistency (97–103%) and IS-normalized matrix factor (0.96–1.04) for Alosetron-13CD3 Hydrochloride in human plasma support its extension to method development in more complex matrices such as tissue homogenates, hepatocyte incubations, or fecal samples [1]. The stable isotope label ensures that extraction and ionization behavior remain matched across diverse sample types [1].

Regulatory Compliance: ANDA and DMF Submissions Requiring Alosetron Assays

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for Alosetron formulations, the use of Alosetron-13CD3 Hydrochloride as a stable isotope-labeled internal standard aligns with FDA bioanalytical method validation guidance [1]. The published validation data provide a reference benchmark for demonstrating method robustness during regulatory review [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alosetron-13CD3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.